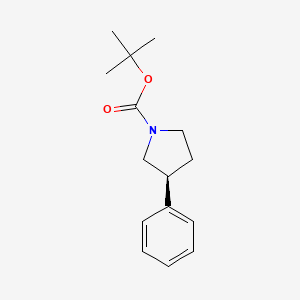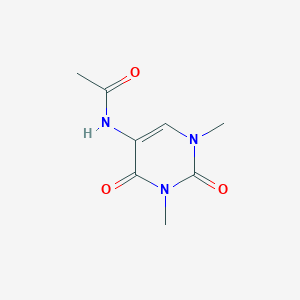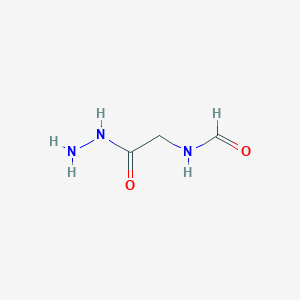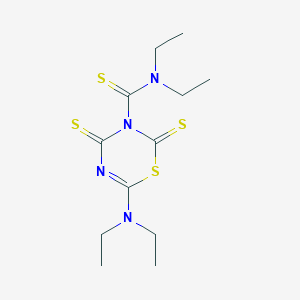![molecular formula C14H25NO2 B14007400 2,2,4-Trimethyl-5-pyrrolidin-1-yl-3-oxabicyclo[2.2.2]octan-6-ol CAS No. 76735-19-8](/img/structure/B14007400.png)
2,2,4-Trimethyl-5-pyrrolidin-1-yl-3-oxabicyclo[2.2.2]octan-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxabicyclo[2.2.2]octan-5-ol,1,3,3-trimethyl-6-(1-pyrrolidinyl)-, (1a,4a,5b,6b)-(9ci) is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a bicyclic ring system with an oxygen atom, making it an interesting subject for synthetic and mechanistic studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxabicyclo[2.2.2]octan-5-ol,1,3,3-trimethyl-6-(1-pyrrolidinyl)- involves multiple steps, typically starting with the formation of the bicyclic ring system. Common synthetic routes include:
Cyclization Reactions: Utilizing starting materials such as 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane derivatives.
Functional Group Transformations: Introducing the pyrrolidinyl group through nucleophilic substitution reactions.
Oxidation and Reduction Steps: To achieve the desired hydroxyl and other functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxabicyclo[2.2.2]octan-5-ol,1,3,3-trimethyl-6-(1-pyrrolidinyl)- undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl compounds using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: Reduction of carbonyl groups back to alcohols using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4 (Potassium permanganate).
Reducing Agents: NaBH4 (Sodium borohydride), LiAlH4 (Lithium aluminium hydride).
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can revert these to alcohols.
Applications De Recherche Scientifique
2-Oxabicyclo[2.2.2]octan-5-ol,1,3,3-trimethyl-6-(1-pyrrolidinyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development for treating various diseases.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Oxabicyclo[2.2.2]octan-5-ol,1,3,3-trimethyl-6-(1-pyrrolidinyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Modulating Receptor Activity: Interacting with cellular receptors to influence signaling pathways.
Altering Gene Expression: Affecting the transcription and translation of specific genes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxabicyclo[2.2.2]octan-6-ol,1,3,3-trimethyl-, acetate: Shares a similar bicyclic structure but differs in functional groups.
1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol: Another related compound with a similar core structure.
Uniqueness
2-Oxabicyclo[2.2.2]octan-5-ol,1,3,3-trimethyl-6-(1-pyrrolidinyl)- is unique due to its specific functional groups and the presence of the pyrrolidinyl moiety, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
76735-19-8 |
|---|---|
Formule moléculaire |
C14H25NO2 |
Poids moléculaire |
239.35 g/mol |
Nom IUPAC |
1,3,3-trimethyl-6-pyrrolidin-1-yl-2-oxabicyclo[2.2.2]octan-5-ol |
InChI |
InChI=1S/C14H25NO2/c1-13(2)10-6-7-14(3,17-13)12(11(10)16)15-8-4-5-9-15/h10-12,16H,4-9H2,1-3H3 |
Clé InChI |
QKGZDMXHXCXTMP-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC(O1)(C(C2O)N3CCCC3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[(4-bromo-3-oxobutyl)amino]benzoate](/img/structure/B14007319.png)




![Ethyl 1-[cyclopropyl-(1-ethoxycarbonylcyclopropyl)-hydroxy-methyl]cyclopropane-1-carboxylate](/img/structure/B14007349.png)

![5-Nitro-1,7-dihydropyrrolo[2,3-d]pyrimidine-4-thione](/img/structure/B14007356.png)


![2-[[2-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methyl-pentanoic acid](/img/structure/B14007376.png)


![4-Bromo-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14007399.png)
